molecular formula C11H15N3 B7575714 N-butyl-1H-indazol-4-amine

N-butyl-1H-indazol-4-amine

Cat. No. B7575714
M. Wt: 189.26 g/mol
InChI Key: RDXUXNWQTWAGDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-1H-indazol-4-amine is a chemical compound that has recently gained attention from the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound has a unique structure and properties that make it a promising candidate for further research and development.

Mechanism of Action

The mechanism of action of N-butyl-1H-indazol-4-amine is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cell growth and division. This leads to the inhibition of cancer cell growth and the growth of weeds.
Biochemical and Physiological Effects:
N-butyl-1H-indazol-4-amine has been shown to have minimal toxicity and side effects in animal studies. It has been found to be metabolized quickly in the liver and excreted in the urine. It does not appear to have any significant effects on normal cell growth or division.

Advantages and Limitations for Lab Experiments

One advantage of using N-butyl-1H-indazol-4-amine in lab experiments is its high purity and stability. It can be easily synthesized in large quantities and stored for extended periods without degradation. One limitation is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-butyl-1H-indazol-4-amine. One direction is to further investigate its potential applications in medicine, particularly as an anti-cancer agent. Another direction is to explore its potential use as a herbicide in agriculture. In material science, there is potential for its use in the development of organic electronic devices. Further research is needed to fully understand its mechanism of action and to optimize its synthesis and properties for various applications.

Synthesis Methods

The synthesis of N-butyl-1H-indazol-4-amine involves several steps, starting with the reaction of 2-nitrobenzaldehyde with butylamine to form 2-nitro-N-butylbenzamide. This compound is then reduced using hydrogen gas and a palladium catalyst to form N-butyl-1H-indazol-4-amine. This method has been optimized to yield high purity and yield of the desired product.

Scientific Research Applications

N-butyl-1H-indazol-4-amine has been studied for its potential applications in various fields. In medicine, it has shown promising results as an anti-cancer agent, with studies showing its ability to inhibit the growth of cancer cells in vitro and in vivo. In agriculture, it has been studied as a potential herbicide, with studies showing its ability to inhibit the growth of weeds. In material science, it has been studied for its potential use in the development of organic electronic devices.

properties

IUPAC Name

N-butyl-1H-indazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-2-3-7-12-10-5-4-6-11-9(10)8-13-14-11/h4-6,8,12H,2-3,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXUXNWQTWAGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC=CC2=C1C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-1H-indazol-4-amine

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